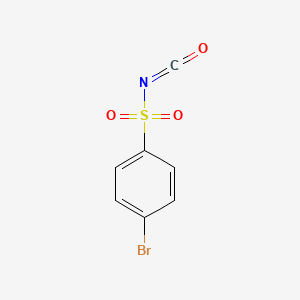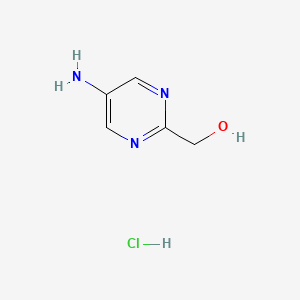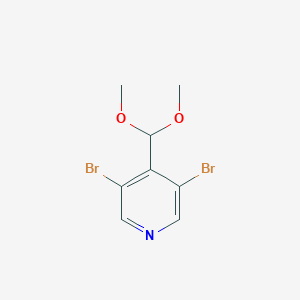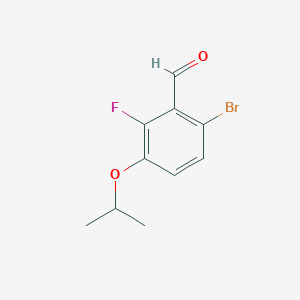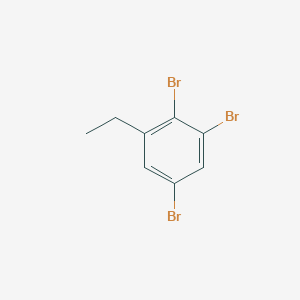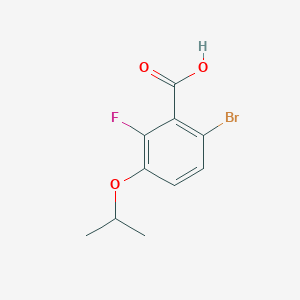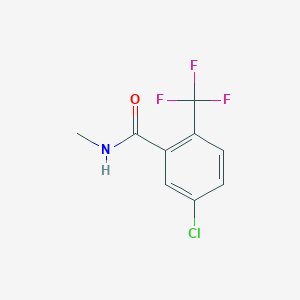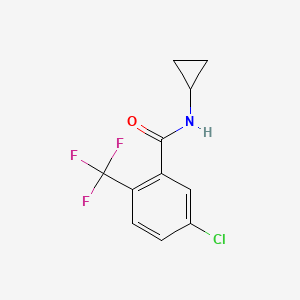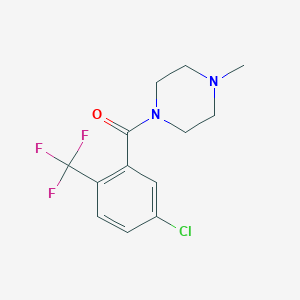
(5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research. It has been used as a ligand in the synthesis of novel compounds with potential therapeutic activity, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of fluorescent probes for imaging and detection of biomolecules. Additionally, this compound has been used to study the structure and function of proteins, as well as to study the binding of proteins to other molecules.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is thought to interact with biomolecules in two main ways. First, it can act as a ligand, binding to proteins and other molecules through electrostatic interactions. Second, it can form hydrogen bonds with amino acid side chains, allowing it to interact with proteins in a more specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been reported to have some anti-inflammatory activity, as well as some inhibitory effects on the enzyme COX-2. Additionally, it has been shown to interact with certain proteins, such as the transcription factor NF-κB, and to affect their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone in lab experiments include its relatively low cost and ease of synthesis. Additionally, it has a unique structure that allows it to interact with proteins and other molecules in specific ways, making it a useful tool for studying their structure and function. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in aqueous solutions, and it can be difficult to purify after synthesizing it. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone. First, its mechanism of action needs to be further studied in order to better understand its effects on proteins and other molecules. Additionally, its potential therapeutic applications need to be explored, as it has shown some anti-inflammatory activity in preliminary studies. Finally, its use as a fluorescent probe for imaging and detection of biomolecules needs to be further developed.
Synthesemethoden
The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is achieved through a three-step reaction using commercially available reagents. The first step involves the reaction between 4-methylpiperazine and trifluoromethyl benzoyl chloride, which yields a trifluoromethyl-substituted 4-methylpiperazine. This intermediate then undergoes a nucleophilic substitution reaction with 5-chloro-2-bromophenol, resulting in the formation of this compound. Finally, the product is purified by column chromatography to yield a pure sample of the compound.
Safety and Hazards
This compound is likely to be hazardous. For example, “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, a related compound, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c1-18-4-6-19(7-5-18)12(20)10-8-9(14)2-3-11(10)13(15,16)17/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKDWCBJTXXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

